N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a 2-methoxybenzamide group and at the 5-position with a (1,3-benzothiazol-2-ylsulfanyl)methyl moiety. The benzothiazole and triazole rings are pharmacologically significant, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The 2-methoxybenzamide group may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-25-13-8-4-2-6-11(13)16(24)21-17-20-15(22-23-17)10-26-18-19-12-7-3-5-9-14(12)27-18/h2-9H,10H2,1H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFANQOVVLYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NNC(=N2)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with acid chlorides.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticonvulsant activity and neurotoxicity.
Biological Studies: The compound exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors.
Industrial Applications: Potential use in the development of new pharmaceuticals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide involves its interaction with specific molecular targets. It binds to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, which play a crucial role in modulating neuronal excitability . The compound’s binding to these receptors can help in stabilizing neuronal activity and preventing seizures.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares the target compound with structurally related derivatives:
Key Structural and Functional Differences
Benzothiazole Modifications: The target compound lacks the 4-ethoxyphenyl group present in , which may reduce steric hindrance and improve solubility compared to bulkier substituents.
Triazole Core Variations :
- The 1,2,4-triazole in the target compound contrasts with the 1,2,3-triazole in , affecting π-π stacking and hydrogen-bonding capabilities.
Solubility and Pharmacokinetics :
Biological Activity
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a unique structure comprising a benzothiazole moiety linked to a triazole ring and a methoxybenzamide group. Its biological activities have been the subject of various studies, particularly in the context of neuropharmacology and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. It has been shown to bind effectively to epilepsy-related molecular targets such as GABA (A) alpha-1 and delta receptors, as well as glutamate receptors. These interactions play a crucial role in modulating neuronal excitability and have implications for the treatment of neurological disorders.
Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant activity. In preclinical studies, it demonstrated efficacy in reducing seizure frequency in animal models of epilepsy. The compound's ability to modulate GABAergic transmission is believed to contribute to its anticonvulsant properties .
Anticancer Properties
In addition to its neuropharmacological effects, this compound has shown promising results in cancer research. It was evaluated for antiproliferative activity against various cancer cell lines. The results indicated that it possesses significant cytotoxic effects, with IC50 values ranging from 2.2 μM to 5.3 μM against different cancer types . The following table summarizes the antiproliferative activity against selected cancer cell lines:
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MCF-7 | 3.1 | Selective |
| HCT 116 | 3.7 | Moderate |
| HEK 293 | 5.3 | Non-selective |
Antioxidant Activity
The compound also exhibits antioxidant properties. Studies have shown that it can significantly reduce oxidative stress in vitro compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This antioxidative effect may contribute to its overall therapeutic potential .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that this compound reduced neuronal cell death in models of oxidative stress-induced neurotoxicity.
- Cytotoxicity Against Tumor Cells : Another investigation reported that the compound induced apoptosis in cancer cells through a mitochondrial-mediated pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
